5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate
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Overview
Description
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate is a complex organic compound with a unique structure It belongs to the class of azuleno[6,5-b]furan derivatives, characterized by a fused ring system containing both furan and azulene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate typically involves multi-step organic reactions. The starting materials often include simpler azulene derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Cyclization Reactions: Formation of the fused ring system through cyclization of intermediate compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketone derivatives, while reduction reactions may produce diol compounds.
Scientific Research Applications
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, cell growth, and apoptosis.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4-methylcoumarin: Another hydroxylated compound with similar functional groups.
Azuleno[6,5-b]furan Derivatives: Compounds with similar fused ring systems but different substituents.
Uniqueness
5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
7706-45-8 |
---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(9-acetyloxy-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,7-b]furan-4-yl) acetate |
InChI |
InChI=1S/C19H26O8/c1-7-13-16(27-18(7)24)15(25-9(3)20)8(2)14-11(22)6-12(23)19(14,5)17(13)26-10(4)21/h8,11-17,22-23H,1,6H2,2-5H3 |
InChI Key |
DBJWOTDYVYVATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(C2(C(C3C(C1OC(=O)C)OC(=O)C3=C)OC(=O)C)C)O)O |
Origin of Product |
United States |
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